5-Bromo-6-(cyclopropylmethoxy)nicotinic acid functions as an RXR agonist []. RXRs are nuclear receptors that play crucial roles in regulating gene expression related to lipid and glucose metabolism, cell differentiation, and inflammation [].
Research has focused on understanding the hepatic metabolism of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in different species []. Studies utilizing rat and human liver microsomes have explored the compound's metabolic pathways and the involvement of specific cytochrome P450 (CYP) enzymes [].
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid belongs to a series of newly synthesized RXR agonists []. These agonists are being investigated for their potential in treating metabolic disorders []. The research aims to understand the structure-activity relationships of these compounds and their efficacy in modulating RXR activity for therapeutic benefit [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7